Fmoc-L-2-Iodotyrosine
Description
Significance of Halogenated Amino acids in Biomolecular Research
The introduction of halogen atoms into amino acid side chains is a potent strategy for modulating the physicochemical and structural properties of peptides and proteins. nih.govnih.gov This modification can influence a range of biological characteristics, including binding affinity, metabolic stability, and membrane permeability. dovepress.commdpi.com Halogenation can alter the electronic character of the peptide, introduce new non-covalent interactions such as halogen bonds, and affect the conformational preferences of the polypeptide chain. nih.govnih.gov
Key impacts of halogenating amino acids in biomolecular research include:
Modulating Biological Activity: Halogenation can enhance the interaction of a peptide with its receptor, leading to improved efficacy. For instance, halogenated tyrosine has been shown to improve the binding affinity of antibody fragments to their antigens. mdpi.com
Increasing Stability: The introduction of halogens can enhance the thermal and proteolytic stability of proteins and peptides, which is a significant advantage in the development of therapeutic peptides. nih.govencyclopedia.pub
Probing Molecular Interactions: Halogenated amino acids, particularly those containing fluorine or iodine, serve as valuable probes for nuclear magnetic resonance (NMR) and X-ray crystallography studies, providing insights into protein structure and dynamics. encyclopedia.pubresearchgate.net
Facilitating Chemical Modifications: The presence of a halogen, such as iodine, on an aromatic ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of novel biomolecular structures. researchgate.networktribe.com
The Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: Principles and Strategic Utility in Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for the α-amino group of amino acids. americanpeptidesociety.orgpublish.csiro.aumtoz-biolabs.com Its widespread use is attributed to its unique chemical properties that allow for a robust and efficient peptide assembly process. wikipedia.orgscispace.com
Principles of Fmoc Protection: The Fmoc group is introduced to the amino group of an amino acid, forming a carbamate (B1207046) linkage. numberanalytics.com This protection prevents the amino group from participating in unwanted side reactions during the peptide bond formation step. americanpeptidesociety.org The key feature of the Fmoc group is its lability to basic conditions, while remaining stable to the acidic conditions often used to cleave side-chain protecting groups. tcichemicals.comiris-biotech.de
Strategic Utility in Peptide Synthesis: The primary advantage of the Fmoc strategy lies in its orthogonality. numberanalytics.com In a typical Fmoc-based SPPS, the N-terminal Fmoc group is removed using a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This deprotection step is rapid and clean, leaving the acid-labile side-chain protecting groups and the peptide-resin linkage intact. publish.csiro.auscispace.com This orthogonal protection scheme allows for the selective deprotection and modification of different parts of the peptide, which is crucial for the synthesis of complex peptides, including branched and cyclic structures. sigmaaldrich.com The fluorenyl moiety of the Fmoc group is also highly fluorescent, which can be utilized to monitor the progress of coupling and deprotection reactions spectrophotometrically. publish.csiro.au
Overview of Iodotyrosine Isomers and their Context in Bioactive Molecules
Tyrosine can be iodinated at the ortho positions (3 and 5) relative to the hydroxyl group on the phenyl ring, leading to 3-iodotyrosine, 3,5-diiodotyrosine, and the less common 2-iodotyrosine (B1202720). These iodinated tyrosine derivatives are not merely synthetic curiosities; they are found in nature and play roles in various biological contexts. mdpi.com For instance, 3-iodotyrosine and 3,5-diiodotyrosine are precursors in the biosynthesis of thyroid hormones.
In the realm of bioactive molecules, the incorporation of iodotyrosine isomers has been explored for several purposes:
Radioiodination: The presence of iodine allows for the introduction of radioisotopes, such as ¹²⁵I, which are invaluable for radiolabeling peptides and proteins for use in diagnostic imaging and biological tracking studies. acs.orgnih.gov
Structural Probes: The heavy iodine atom can serve as a useful probe in X-ray crystallography to aid in structure determination.
Modulating Activity: The introduction of iodine can alter the conformation and electronic properties of peptides, potentially enhancing their biological activity or altering their selectivity for specific targets. nih.gov For example, peptides containing iodotyrosine have shown altered aggregation properties and cleavage kinetics by enzymes like matrix metalloproteinases. nih.gov
The different isomers of iodotyrosine can impart distinct properties to a peptide due to the specific positioning of the bulky and electronegative iodine atom. This allows for fine-tuning of the molecular architecture and function.
Research Imperatives for Fmoc-L-2-Iodotyrosine in Contemporary Chemical Biology
While 3-iodotyrosine and 3,5-diiodotyrosine have been more extensively studied, the 2-iodo isomer presents unique research opportunities. The synthesis and incorporation of this compound into peptides allows for the exploration of novel structural and functional landscapes.
Current research imperatives for this specific compound include:
Exploring Novel Peptide Conformations: The steric and electronic influence of an iodine atom at the 2-position of the tyrosine ring is distinct from that of the 3- or 5-isomers. Investigating how this specific substitution pattern affects peptide secondary structure, folding, and self-assembly is a key area of interest.
Developing Novel Bioactive Peptides: The unique properties of 2-iodotyrosine could be leveraged to design peptides with enhanced or novel biological activities. This includes developing enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides. nih.govdovepress.com For example, inhibitors containing di-iodotyrosine have been used to quantify specific cathepsins. portlandpress.com
Creating Advanced Biomaterials: The ability of iodinated peptides to self-assemble into ordered nanostructures can be exploited to create novel biomaterials for applications in tissue engineering, drug delivery, and biosensing. nih.gov
Expanding the Chemical Toolbox for Bioconjugation: The iodine atom on this compound can serve as a handle for post-synthetic modifications through reactions like Suzuki-Miyaura cross-coupling, enabling the creation of complex and precisely engineered biomolecules. researchgate.networktribe.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20INO5 |
|---|---|
Molecular Weight |
529.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
UAVWFAFIRLEPJJ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc L Iodotyrosine Derivatives
Regioselective Iodination Protocols
Achieving regioselective iodination of the tyrosine ring is a significant synthetic challenge. The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution, primarily at the ortho-positions (3 and 5). However, for specific applications, selective iodination at the less reactive 2-position is desired.
Indirect Synthetic Routes to Fmoc-L-2-Iodotyrosine
Given the challenges associated with direct 2-iodination, indirect methods have been investigated to achieve this specific regiochemistry.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of complex molecules, including amino acids and peptides. chinesechemsoc.orgnih.govmdpi.comacs.org These methods offer the potential to introduce functional groups at positions that are not readily accessible through classical electrophilic aromatic substitution.
Palladium-catalyzed reactions, for example, have been utilized for the C-H arylation of tryptophan residues. mdpi.com While direct C-H iodination of tyrosine at the 2-position using this approach is still an area of active research, the principles of directed C-H activation hold promise. By employing a directing group that positions the metal catalyst in proximity to the C2-H bond of the tyrosine ring, it may be possible to achieve selective iodination. For instance, palladium-catalyzed electrochemical iodination of arylpyridines has been shown to proceed with high ortho-selectivity. researchgate.net Such strategies could potentially be adapted for the synthesis of this compound, providing a novel and efficient route to this valuable building block.
Precursor Design and Functional Group Interconversions Towards 2-Iodo-Substitution
The introduction of an iodine atom at the 2-position of the tyrosine ring requires careful precursor design. A common strategy involves the electrophilic iodination of a suitably protected tyrosine derivative. For instance, commercially available Fmoc-L-tyrosine can be protected at the phenolic hydroxyl and carboxylic acid groups before iodination.
One approach begins with the transformation of 3-iodo-L-tyrosine or 3,5-diiodo-L-tyrosine into their tert-butoxycarbonyl (Boc) and methyl ester (OMe) protected forms. rsc.org These precursors then undergo palladium-catalyzed cross-coupling reactions to introduce other functionalities if desired, or can be subjected to further functional group interconversions. rsc.org
Orthogonal Protecting Group Chemistry for Fmoc-L-Iodotyrosine
Orthogonal protecting groups are fundamental in multi-step syntheses like peptide synthesis, as they allow for the selective removal of one group in the presence of others. iris-biotech.debiosynth.com The most widely used orthogonal pair in solid-phase peptide synthesis (SPPS) is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and an acid-labile group for the side chain. iris-biotech.debiosynth.comwikipedia.org
Phenolic Hydroxyl Protection Strategies Compatible with Fmoc Chemistry
Protecting the phenolic hydroxyl group of tyrosine is crucial to prevent side reactions during peptide synthesis. The choice of protecting group must be compatible with the Fmoc strategy, meaning it should be stable to the basic conditions used for Fmoc removal (typically piperidine) but easily removable at the end of the synthesis, usually with acid. iris-biotech.debiosynth.com
Commonly used acid-labile protecting groups for the phenolic hydroxyl group include:
tert-Butyl (tBu): This is a widely used protecting group due to its stability under various conditions and its clean removal with strong acids like trifluoroacetic acid (TFA). researchgate.networktribe.comiris-biotech.de
Trityl (Trt) and 2-Chlorotrityl (Clt): These are also acid-labile groups that offer varying degrees of acid sensitivity, allowing for tailored deprotection strategies. iris-biotech.de
Methoxymethyl (MOM): While less common in standard Fmoc-SPPS, MOM ethers can be used, though their removal conditions might require specific reagents. google.com
tert-Butyldimethylsilyl (TBDMS): Silyl ethers like TBDMS are another option, although their stability can be sensitive to certain reagents used in synthesis. scirp.org
Compatibility of Protecting Group Regimes with Fmoc-Solid Phase Peptide Synthesis (SPPS)
The success of incorporating this compound into a peptide chain via SPPS hinges on the compatibility of the entire protecting group scheme. The Fmoc/tBu strategy is a cornerstone of modern SPPS. iris-biotech.de The Fmoc group is removed at each cycle with a base like piperidine (B6355638), while the acid-labile side-chain protecting groups, such as tBu on the iodotyrosine's phenolic hydroxyl, remain intact. iris-biotech.debiosynth.comwikipedia.org These permanent protecting groups are then cleaved simultaneously with the peptide from the solid support using a strong acid cocktail, typically containing TFA. iris-biotech.deiris-biotech.de
The use of an Fmoc- and OtBu-protected iodotyrosine building block is ideal for Fmoc SPPS. worktribe.com This combination ensures that the protected amino acid can be seamlessly integrated into the growing peptide chain without premature deprotection of the side chain. worktribe.com
Optimization of Reaction Conditions and Yields
In one study, the iodination of Fmoc-Tyr(tBu)-OH using iodine and silver sulfate (B86663) in methanol (B129727) initially produced a mixture of the desired methyl ester and an unwanted deprotected byproduct. worktribe.com Optimization of this reaction involved increasing the temperature to 50 °C, which improved the yield of the desired methyl ester to 63%. researchgate.networktribe.com Further experimentation with different silver salts and solvents did not yield better results. researchgate.net The subsequent hydrolysis of the methyl ester to the free carboxylic acid was achieved in 92% yield using lithium hydroxide. worktribe.com
The table below summarizes the optimization of the iodination reaction of Fmoc-Tyr(tBu)-OH.
| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Product Yield (%) |
| 1 | I₂ (1.2), Ag₂SO₄ (1.2) | MeOH | rt | 38 |
| 2 | I₂ (1.2), Ag₂SO₄ (1.2) | MeOH | 50 | 63 |
| 3 | I₂ (1.2), Ag₂SO₄ (0.5) | MeOH | 50 | 26 |
| 4 | I₂ (1.2), Ag₂SO₄ (1.2) | Acetonitrile | rt | No Reaction |
| 5 | I₂ (1.2), Ag₂SO₄ (1.2) | Acetonitrile | 50 | No Reaction |
| 6 | I₂ (1.2), Ag₂CO₃ (1.2) | MeOH | 50 | No Reaction |
| 7 | I₂ (1.2), AgNO₃ (1.2) | MeOH | 50 | 0 (51% of deprotected byproduct) |
| Data sourced from Steer et al. (2018). researchgate.networktribe.com |
Isolation and Purification Strategies for Fmoc-L-Iodotyrosine Intermediates and Final Products
The isolation and purification of Fmoc-L-iodotyrosine and its intermediates are critical for obtaining a pure final product. Common techniques include extraction, precipitation, and column chromatography. researchgate.networktribe.comgoogle.com
Following the iodination reaction, the crude product is typically worked up by quenching the reaction, followed by extraction with an organic solvent. researchgate.net The organic layers are then washed, dried, and concentrated. Purification of the resulting residue is often achieved by column chromatography on silica (B1680970) gel. researchgate.networktribe.comgoogle.com
For example, in the synthesis of the Fmoc/OtBu protected 3-iodotyrosine, the methyl ester intermediate was purified by column chromatography. researchgate.networktribe.com The final product, after hydrolysis of the methyl ester, was also purified to yield the desired carboxylic acid. worktribe.com The purity of the final compound is often assessed by techniques such as NMR spectroscopy and mass spectrometry. researchgate.net The final product is typically a lyophilized powder that should be stored at low temperatures. cusabio.commybiosource.com
Advanced Methodologies for Integration of Fmoc L 2 Iodotyrosine into Biomolecules
Integration into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides. The integration of Fmoc-L-2-Iodotyrosine into a growing peptide chain requires careful optimization of coupling, deprotection, and cleavage steps to ensure high yield and purity.
To achieve high coupling efficiency, potent activating reagents are employed. However, aggressive activation can increase the risk of racemization, where the L-amino acid converts to its D-isomer, leading to diastereomeric impurities that are difficult to separate. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group itself helps suppress racemization during activation and coupling. nih.gov
Key strategies and findings include:
Additives : The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is a standard practice to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone oxazolone (B7731731) intermediate. peptide.com
Reaction Conditions : Elevated temperatures can accelerate coupling but also increase racemization risk. chemrxiv.org Therefore, optimizing reaction time and temperature is crucial. Studies on difficult couplings, such as those involving Fmoc-L-His(Trt)-OH, show that a combination of high temperature and fast stirring can achieve high conversion in short times, with manageable levels of epimerization. chemrxiv.org These principles are applicable to sterically hindered residues like 2-iodotyrosine (B1202720).
| Coupling Reagent/System | General Characteristics | Racemization Risk | Relevant Findings |
|---|---|---|---|
| HCTU/DIPEA | Highly efficient, fast reaction times. researchgate.net | Moderate; risk increases with extended reaction times or high temperatures. | Enables dramatic reduction in synthesis times without compromising purity for many sequences. researchgate.net |
| DIC/Oxyma | Milder activation, considered a low-racemization combination. nih.gov | Low. nih.gov | Effective for racemization-prone amino acids like Cysteine and Histidine. nih.gov |
| DIC/HOBt | Classic combination, effectively suppresses racemization. peptide.com | Low. peptide.com | Addition of HOBt is a well-established method to maintain chiral integrity. peptide.com |
The iodine atom of the 2-iodotyrosine residue is a powerful handle for post-synthetic modification directly on the solid support. This allows for the creation of diverse peptide libraries from a single parent sequence. The most prominent on-resin reaction is the Suzuki-Miyaura cross-coupling, which forms a carbon-carbon bond between the iodotyrosine and a boronic acid.
Research findings have demonstrated the viability of this approach:
Reaction Conditions : The Suzuki coupling on resin-bound peptides containing iodophenylalanine (an analogue of iodotyrosine) has been successfully performed using a palladium catalyst, such as PdCl2(dppf) or Pd(PPh3)4, and a base like potassium phosphate (B84403) (K3PO4) or sodium carbonate (Na2CO3). mdpi.com
Solvent Systems : The reaction often employs biphasic solvent systems, such as a mixture of tert-butanol, toluene, and water, to facilitate the reaction between the resin-bound peptide and the soluble reagents. mdpi.com
Protecting Groups : To prevent side reactions, it is sometimes beneficial to introduce the final amino acid with a Boc-protecting group instead of Fmoc when performing on-resin modifications, especially if the N-terminus is susceptible to degradation under the reaction conditions. mdpi.com
This on-resin derivatization strategy significantly expands the chemical diversity achievable, enabling the synthesis of peptides with tailored functionalities, such as biaryl bridges for conformational constraint or fluorescent tags for imaging.
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In Fmoc-based synthesis, this is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com
During this process, the acid-labile protecting groups (e.g., t-Butyl on Asp, Glu, Tyr; Boc on Lys, Trp) are cleaved, generating highly reactive carbocations. These cations can re-attach to nucleophilic residues in the peptide, such as Tryptophan, Methionine, or Cysteine, leading to undesired byproducts. sigmaaldrich.com To prevent this, nucleophilic scavengers are added to the TFA cleavage cocktail.
Key considerations for peptides containing 2-iodotyrosine include:
Choice of Resin : The type of resin linker dictates the cleavage conditions. Highly acid-labile linkers, like those on 2-chlorotrityl chloride resin, allow for peptide cleavage under milder acidic conditions that leave side-chain protecting groups intact, which is useful for creating protected peptide fragments. researchgate.netsigmaaldrich.com Standard Wang or Rink Amide resins require strong TFA treatment for cleavage. sigmaaldrich.comiris-biotech.de
Cleavage Cocktails : A universal, non-malodorous cleavage cocktail for most peptides is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com TIS is an effective scavenger for trityl and other carbocations. For peptides containing multiple sensitive residues, more complex and potent cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary. sigmaaldrich.com
Reaction Time : Most peptide-resin linkages are fully cleaved within two hours of TFA treatment. thermofisher.com However, complete removal of certain protecting groups, such as the Pbf group on arginine, may require longer reaction times. thermofisher.com
| Cleavage Cocktail | Composition (v/v) | Primary Use and Scavengers |
|---|---|---|
| TFA/H₂O/TIS | 95 : 2.5 : 2.5 | General purpose; for peptides with Arg(Pbf), but without Trp, Cys, or Met. TIS is the primary scavenger. sigmaaldrich.com |
| Reagent K | 82.5 : 5 : 5 : 5 : 2.5 (TFA/H₂O/Phenol/Thioanisole/EDT) | "Universal" cocktail for complex peptides containing multiple sensitive residues like Arg, Trp, Cys, and Met. sigmaaldrich.com |
| TFA/EDT/H₂O/TIS | 94 : 2.5 : 2.5 : 1 | Recommended for peptides containing Arg and Cys. EDT is a soft nucleophile that protects Cys. |
Unnatural Amino Acid (ncAA) Incorporation into Proteins
Genetic code expansion provides a powerful alternative to chemical synthesis for producing large proteins containing site-specifically incorporated non-canonical amino acids (ncAAs) like 2-iodotyrosine. This involves engineering the cell's translational machinery to recognize a new codon and assign it to the desired ncAA. wikipedia.org
To incorporate an ncAA, three key components are required: an unused codon, an engineered tRNA that recognizes this codon, and a cognate aminoacyl-tRNA synthetase (aaRS) that specifically charges the engineered tRNA with the ncAA and not with any of the 20 canonical amino acids. wikipedia.org This new tRNA/aaRS pair is known as an "orthogonal pair" because it functions independently of the host cell's endogenous pairs. pnas.orguq.edu.au
Engineered tRNA/aminoacyl-tRNA Synthetase Pairs : This is the most established method. Researchers have successfully evolved aaRS enzymes to preferentially recognize ncAAs. For instance, variants of the Escherichia coli and Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) have been engineered to incorporate 3-iodotyrosine (a structural isomer of 2-iodotyrosine) in response to the amber stop codon (UAG). pnas.orgnih.govoup.com By mutating the enzyme's active site, specificity is shifted from tyrosine to its iodinated analog. pnas.org To improve fidelity, editing domains from other synthetases have been transplanted into the engineered iodoTyrRS to hydrolyze and remove any mis-charged natural tyrosine, ensuring only iodotyrosine is incorporated. nih.gov
Quadruplet Codons : To move beyond the three stop codons, "frameshift suppression" using quadruplet codons (four-base codons) has been developed. frontiersin.org This involves a tRNA with a four-base anticodon that reads a four-base sequence on the mRNA. nih.gov This creates a parallel genetic code without interfering with the existing triplet system, and has been used to incorporate multiple different ncAAs into a single protein. nih.govnih.gov The efficiency of quadruplet decoding can be enhanced by engineering the tRNA itself. nih.gov
Unnatural Base Pairs (UBPs) : A more radical approach to expanding the genetic code is to expand the genetic alphabet itself by creating a third, unnatural base pair (UBP). frontiersin.org Pairs such as iso-cytosine (isoC) and iso-guanine (isoG), or the hydrophobic pair formed by d5SICS and dNaM, can be replicated and transcribed alongside the natural A-T and G-C pairs. jst.go.jp An mRNA containing an unnatural codon can then be translated by a tRNA with a corresponding unnatural anticodon, directing the incorporation of an ncAA. This strategy was used in an early proof-of-concept to incorporate 3-iodotyrosine into a peptide. jst.go.jpfortunejournals.com
Cell-free protein synthesis (CFPS) systems are in vitro platforms that contain all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes, etc.) extracted from cells. springernature.comnih.gov These systems offer significant advantages for ncAA incorporation because they are open systems, allowing direct addition of the ncAA and the engineered orthogonal pair, thus bypassing issues of cellular uptake or toxicity. nih.gov
High-Fidelity Incorporation : Wheat germ cell-free systems have been used to incorporate 3-iodotyrosine into proteins like Ras with very high fidelity (>95%), even when the concentration of the ncAA was only twice that of natural tyrosine in the reaction mixture. oup.compnas.org This was achieved using an engineered E. coli TyrRS variant and a suppressor tRNA. pnas.org
Enhanced Efficiency with Engineered Extracts : The efficiency of ncAA incorporation at stop codons can be limited by the cell's own release factors (RFs), which terminate translation. To overcome this, CFPS extracts have been prepared from E. coli strains where the gene for Release Factor 1 (RF-1), which recognizes the UAG codon, has been deleted. springernature.comnih.gov CFPS systems based on these "RF-1 deletion" strains show highly efficient and productive incorporation of ncAAs at multiple sites in response to the UAG codon. springernature.comnih.gov In the absence of the ncAA, translation simply stalls at the UAG codon, preventing read-through with natural amino acids. nih.gov
Selective Pressure Incorporation (SPI) for in vivo Protein Modification
The residue-specific integration of non-canonical amino acids (ncAAs) into proteins directly within a living organism offers a powerful method for engineering biomolecules with novel properties. Selective Pressure Incorporation (SPI) is a robust in vivo technique that facilitates the global replacement of a specific canonical amino acid with a structurally similar analog throughout the entire proteome of a host organism. nih.gov This methodology leverages the inherent promiscuity of endogenous aminoacyl-tRNA synthetases (aaRS) in an auxotrophic host strain, which is incapable of synthesizing the target canonical amino acid. nih.govnih.gov
The process involves cultivating the auxotrophic host in a minimal medium containing a limiting amount of the canonical amino acid. As the cells grow and express the protein of interest, the natural amino acid is depleted. Subsequently, a non-canonical analog, such as L-2-Iodotyrosine, is introduced into the medium. The cellular machinery, under pressure to continue protein synthesis, utilizes the supplied analog, which is recognized and charged onto the corresponding tRNA by the native aaRS, leading to its widespread incorporation at the codon positions of the original amino acid. nih.govnih.gov
It is important to clarify that while the chemical synthesis of L-2-Iodotyrosine may involve the use of protecting groups like the Fluorenylmethyloxycarbonyl (Fmoc) group, particularly in the context of solid-phase peptide synthesis (SPPS) rsc.org, the molecule used for in vivo Selective Pressure Incorporation is the unprotected L-2-Iodotyrosine. The Fmoc group is not suitable for in vivo applications as there are no general enzymatic pathways for its removal within the cellular environment.
Research Findings on Halogenated Tyrosine Incorporation
Recent studies have successfully employed the SPI method to incorporate various halogenated tyrosine analogs into proteins to investigate the effects of such modifications on protein structure and function. In one significant study, a range of halogenated tyrosines were incorporated into the FtsZ protein, a key component of the bacterial cytoskeleton, in a tyrosine-auxotrophic Escherichia coli strain. researchgate.net The incorporation of these analogs allowed for a detailed analysis of how subtle changes in the physicochemical properties of the amino acid side chain can influence protein self-organization and dynamics. researchgate.net
The efficiency and impact of incorporating different halogenated tyrosines were systematically evaluated. The findings demonstrate that single halogen atom substitutions can fine-tune protein structure and perturb the dynamics of protein self-assembly. researchgate.net This is attributed to alterations in the local chemical environment, including changes in hydrophobicity and the pKa of the phenolic side chain, which can be amplified during the process of protein polymerization. researchgate.net
The following tables summarize key data from research on the SPI of halogenated tyrosine analogs.
Table 1: Physicochemical Properties of Tyrosine Analogs
This table outlines the key physicochemical properties of various halogenated tyrosine analogs used in SPI experiments. These properties are crucial in determining the impact of the substitution on protein structure and function.
| Amino Acid Analog | Molecular Volume (ų) | pKa (Phenolic Side-Chain) | Lipophilicity (logD pH 7.4) |
| L-Tyrosine | 141 | 10.1 | -1.4 |
| 3-Fluoro-L-tyrosine | 145 | 9.3 | -1.2 |
| 3-Chloro-L-tyrosine | 152 | 8.8 | -0.7 |
| 3-Bromo-L-tyrosine | 157 | 8.6 | -0.5 |
| 3-Iodo-L-tyrosine | 165 | 8.5 | -0.1 |
Data sourced from Sun, H., et al. (2022). researchgate.net
Table 2: Incorporation Efficiency of Halogenated Tyrosine Analogs
This table presents the observed incorporation efficiency of various halogenated tyrosine analogs into the FtsZ-YFP-mts construct using the SPI method, as determined by mass spectrometry.
| Incorporated Analog | Expected Mass (Da) | Observed Mass (Da) | Incorporation Efficiency |
| L-Tyrosine (Wild Type) | 68146 | 68146 | 100% |
| 3-Fluoro-L-tyrosine | 68422 | 68423 | >95% |
| 3-Chloro-L-tyrosine | 68710 | 68711 | >95% |
| 3-Bromo-L-tyrosine | 69482 | 69483 | >95% |
| 3-Iodo-L-tyrosine | 70292 | 70293 | >95% |
Data derived from Supplementary Information of Sun, H., et al. (2022). researchgate.net
These findings underscore the utility of Selective Pressure Incorporation as a powerful tool for creating modified proteins with tailored characteristics. The ability to globally substitute an amino acid with a halogenated analog like L-2-Iodotyrosine opens up avenues for detailed structure-function studies and the development of biomolecules with enhanced or novel properties.
Applications and Functionalization Strategies of Fmoc L Iodotyrosine Derivatives
Precursors in Cross-Coupling Reactions for Chemical Diversification
The carbon-iodine bond in Fmoc-L-2-Iodotyrosine is particularly amenable to palladium-catalyzed cross-coupling reactions. This has been extensively exploited for the synthesis of non-natural amino acids and for the structural diversification of peptides.
Suzuki-Miyaura Cross-Coupling for Bi-aryl Amino Acid and Peptide Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it has been widely applied to Fmoc-protected iodinated tyrosine derivatives to synthesize bi-aryl amino acids. This reaction involves the coupling of the iodinated tyrosine with a boronic acid or ester in the presence of a palladium catalyst and a base.
The resulting bi-aryl amino acids are of significant interest as they are structural motifs found in a number of natural products and are valuable for creating conformationally constrained peptides. The incorporation of these modified amino acids can significantly influence the biological activity and properties of peptides.
The reaction conditions for the Suzuki-Miyaura coupling of Fmoc-iodotyrosine derivatives have been optimized to ensure high yields and prevent racemization. For instance, the use of specific palladium catalysts and ligands, such as Pd2(dba)3 and SPhos, has been shown to be effective. Microwave irradiation has also been employed to accelerate the reaction and improve efficiency, particularly in solid-phase synthesis.
A variety of aryl and heteroaryl boronic acids can be used in this reaction, allowing for the introduction of a wide range of substituents onto the tyrosine side chain. This versatility makes the Suzuki-Miyaura coupling a key tool for generating libraries of diverse peptide analogues.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Fmoc-Iodotyrosine Derivatives
| Iodotyrosine Derivative | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|---|
| Fmoc-L-3-iodotyrosine methyl ester | Phenylboronic acid | Pd(PPh3)4 | Fmoc-L-(3-phenyl)tyrosine methyl ester | 40% | |
| Resin-bound 3-iodotyrosyltripeptide | Iodobenzene | Pd2(dba)3/SPhos | Resin-bound bi-aryl cyclic peptide | N/A |
Other Transition Metal-Mediated Coupling Reactions (e.g., Negishi, Sonogashira, Heck)
In addition to the Suzuki-Miyaura reaction, other transition metal-mediated cross-coupling reactions can be utilized to functionalize this compound. These reactions provide alternative pathways for introducing diverse chemical groups, further expanding the scope of peptide modification.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and has been applied in the synthesis of unnatural amino acids.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is particularly useful for introducing alkyne functionalities into peptides, which can then be further modified using click chemistry. The incorporation of an iodo- D -tyrosine residue into a cyclic peptide allowed for subsequent Sonogashira coupling to introduce a fluorescent dansyl group.
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This provides a means to introduce alkenyl groups onto the tyrosine side chain, which can serve as handles for further chemical transformations.
While these reactions are well-established in organic synthesis, their application to complex biomolecules like peptides requires careful optimization of reaction conditions to ensure compatibility with the various functional groups present and to maintain the stereochemical integrity of the amino acid residues.
Chemo-enzymatic Approaches to Diversified Peptides and Proteins
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly valuable for the synthesis of large and complex peptides where traditional chemical methods may be inefficient or lead to side reactions.
In the context of this compound, chemo-enzymatic strategies can be employed to incorporate this unnatural amino acid into peptide chains. For example, a peptide fragment containing this compound can be synthesized chemically and then ligated to other peptide fragments using a specific ligase enzyme. This allows for the precise placement of the iodinated residue within a larger peptide or protein sequence.
Enzymes such as subtiligase and other engineered ligases have been developed for efficient peptide ligation. These enzymes recognize specific C-terminal ester and N-terminal amine components, facilitating the formation of a native peptide bond without racemization. The use of chemo-enzymatic methods opens up possibilities for creating novel protein architectures and for the site-specific introduction of biophysical probes or other functionalities into proteins.
Biomolecular Labeling and Chemical Probe Development
The unique properties of the iodine atom in this compound make it a valuable component in the development of chemical probes and labels for studying biological systems.
Development of Fluorescent Tags and Dyes Conjugates
Fluorescent labeling is a powerful technique for visualizing and tracking biomolecules in living systems. This compound can serve as a precursor for the development of fluorescently labeled amino acids. The iodine atom can be substituted with a variety of fluorescent dyes through cross-coupling reactions, as mentioned previously.
Alternatively, the iodinated tyrosine itself can be part of a larger chemical probe. The development of such probes often involves a modular synthesis where a ligand that binds to a specific biological target is linked to a reporter group, such as a fluorophore. The versatility of the iodotyrosine moiety allows for its incorporation into these modular structures.
The process of conjugating a fluorescent dye to a peptide or protein needs to be carefully controlled to avoid altering the biological activity of the molecule. The site-specific incorporation of an iodinated amino acid allows for the precise attachment of a fluorescent label at a defined position, which is a significant advantage over methods that randomly label functional groups on the protein surface.
Table 2: Common Classes of Amine-Reactive Fluorescent Dyes for Bioconjugation
| Dye Class | Reactivity | Common Examples | Reference |
|---|---|---|---|
| Succinimidyl Esters (SE) | Amine-reactive | NHS-fluorescein, NHS-rhodamine | |
| Isothiocyanates | Amine-reactive | Fluorescein isothiocyanate (FITC) |
Heavy Atom Labeling for Advanced Structural Biology (e.g., X-ray Crystallography)
In X-ray crystallography, the determination of protein structures often relies on the phasing of the diffraction data. One method to solve the phase problem is through the use of heavy atoms, which scatter X-rays more strongly than the lighter atoms (carbon, nitrogen, oxygen) that constitute the bulk of the protein.
Iodine is
Design of Photo-Cross-Linking Probes
Photo-cross-linking is a powerful technique used to identify and study protein-protein and protein-ligand interactions in a biological context. This method relies on the use of photoactivatable probes that, upon irradiation with light of a specific wavelength, generate highly reactive species capable of forming covalent bonds with nearby molecules. This compound can be a key component in the design of such probes.
The carbon-iodine bond in 2-iodotyrosine (B1202720) is susceptible to photolysis under UV irradiation, leading to the formation of an aryl radical. This highly reactive intermediate can then abstract a hydrogen atom from a neighboring molecule or insert into a C-H or N-H bond, resulting in a covalent cross-link. The utility of iodotyrosine-containing peptides as photo-cross-linkers has been demonstrated in studies of peptide-protein interactions.
Key Features of Iodotyrosine-Based Photo-Cross-Linkers:
Site-Specific Incorporation: this compound can be incorporated into a specific position within a peptide sequence using standard solid-phase peptide synthesis (SPPS), allowing for precise control over the location of the photoactivatable group.
"Zero-Length" Cross-Linking: The reactive species is generated directly from the amino acid side chain, resulting in a cross-link with no additional spacer arm, which can provide more precise information about the proximity of interacting partners.
Biocompatibility: The photoactivation is typically achieved using UV light, which can be applied to biological samples.
While the direct application of this compound in extensive photo-cross-linking studies is an evolving area of research, the fundamental photochemical properties of the iodotyrosine moiety make it a promising candidate for the development of novel photo-cross-linking probes.
Design and Synthesis of Bioactive Peptide and Peptidomimetic Analogs
The therapeutic potential of peptides is often limited by their poor metabolic stability and lack of well-defined secondary structures. The incorporation of unnatural amino acids like Fmoc-L-iodotyrosine can address these limitations.
The introduction of an iodine atom at the ortho-position of the tyrosine ring can significantly influence the conformational preferences of a peptide. Research has shown that the presence of 3-iodotyrosine can increase intramolecular interactions through halogen bonding, which can help to induce and stabilize specific secondary structures such as β-turns. nih.gov This stabilization arises from the ability of the iodine atom to act as a halogen bond donor, interacting with Lewis basic atoms in the peptide backbone or side chains.
Furthermore, the steric bulk of the iodine atom can restrict the rotational freedom of the tyrosine side chain, thereby pre-organizing the peptide backbone and favoring a particular conformation. nih.gov In a study on MMP-9-responsive peptides, the introduction of 3-iodotyrosine in place of tyrosine led to peptides that were better-structured substrates for the enzyme. nih.gov While the peptides were predominantly disordered, the iodination increased the degree of intramolecular order. nih.gov
| Peptide Sequence Modification | Observed Effect on Secondary Structure | Reference |
| Replacement of Tyrosine with 3-Iodotyrosine | Increased intramolecular interactions and promotion of β-turn characteristics. | nih.gov |
| Introduction of Iodotyrosine | Increased peptide organization and induction of a second peak indicative of a β-turn. | nih.gov |
Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides, including their stability, potency, and cell permeability. nih.govnih.gov The iodo-functional group on this compound provides a versatile handle for the synthesis of macrocyclic peptides through various cross-coupling reactions.
One of the most powerful methods for forming carbon-carbon bonds in peptide macrocyclization is the Suzuki-Miyaura cross-coupling reaction. researchgate.net In this approach, a linear peptide containing both an iodotyrosine residue and a boronic acid-bearing amino acid can be cyclized on-resin or in solution. The palladium-catalyzed reaction between the iodo- and boronic acid moieties results in the formation of a biaryl linkage, yielding a macrocyclic peptide. researchgate.net
Example of a Suzuki-Miyaura Macrocyclization Strategy:
Solid-Phase Synthesis: A linear peptide is synthesized on a solid support using Fmoc chemistry, incorporating this compound and an Fmoc-protected amino acid containing a boronic acid or a precursor.
On-Resin Cyclization: While still attached to the resin, the peptide is subjected to palladium-catalyzed cross-coupling conditions to form the macrocyclic structure.
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and deprotected to yield the final product.
This strategy allows for the creation of structurally diverse macrocyclic peptides with tailored properties.
Combinatorial chemistry and the generation of peptide libraries are essential tools for drug discovery and the identification of novel ligands for biological targets. creative-peptides.comyoutube.com The incorporation of unnatural amino acids, such as this compound, into these libraries significantly expands their chemical diversity and potential for identifying high-affinity binders.
The use of this compound in peptide libraries offers several advantages:
Increased Structural Diversity: The presence of the iodo-functional group introduces a unique chemical entity into the library, increasing the range of potential interactions with a target molecule.
Post-Synthesis Modification: The iodine atom serves as a reactive handle for further chemical modifications after the initial library synthesis. This allows for the rapid generation of a secondary library with even greater diversity from a single parent library. For example, the members of an iodotyrosine-containing library can be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.
Probing Structure-Activity Relationships: By systematically replacing natural amino acids with iodotyrosine and its modified derivatives, researchers can probe the structure-activity relationships of peptide-protein interactions in detail.
The synthesis of these libraries is typically carried out using automated solid-phase peptide synthesizers, which allows for the efficient and controlled incorporation of this compound at specific positions within the peptide sequences.
Regioselective Side-Chain Modifications of Peptides and Proteins
The ability to selectively modify the side chains of amino acids within a peptide or protein is crucial for developing bioconjugates, probes, and therapeutic agents. The iodine atom in 2-iodotyrosine provides a unique site for regioselective chemical reactions, particularly palladium-catalyzed cross-coupling reactions. d-nb.infoehu.es
Various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, can be employed to modify the iodotyrosine side chain. These reactions are highly efficient and can be performed under mild conditions that are compatible with the sensitive nature of peptides and proteins.
Examples of Regioselective Modifications of Iodotyrosine:
| Reaction Type | Reagent | Product | Application | Reference |
| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids | Biaryl or vinyl-substituted tyrosine | Introduction of aromatic or unsaturated moieties for modulating biological activity or for creating fluorescent probes. | researchgate.net |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted tyrosine | Attachment of reporter groups, such as fluorophores or biotin, or for creating constrained cyclic peptides. | |
| Heck Coupling | Alkenes | Alkenyl-substituted tyrosine | Introduction of vinyl groups for further functionalization or for creating peptidomimetics. | |
| Buchwald-Hartwig Amination | Amines | Amino-substituted tyrosine | Introduction of primary or secondary amines for altering charge or for conjugation. |
These regioselective modifications allow for the precise engineering of peptide and protein properties, opening up new avenues for the development of novel therapeutics and research tools.
Mechanistic Investigations and Rational Design
Reaction Mechanisms of Iodination and Subsequent Chemical Transformations
The introduction of an iodine atom onto the tyrosine scaffold of Fmoc-L-2-Iodotyrosine is a critical step that enables a variety of subsequent chemical transformations. Understanding the mechanisms of both the initial iodination and the ensuing reactions is paramount for the rational design of synthetic strategies and for appreciating the compound's utility in peptide chemistry and beyond.
The iodination of tyrosine derivatives, such as the N-protected Fmoc-L-tyrosine, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The aromatic ring of the tyrosine side chain is activated towards electrophilic attack by the electron-donating hydroxyl group. researchgate.netlkouniv.ac.in This reaction generally involves two key steps:
Attack of the Electrophile : The π electrons of the aromatic ring act as a nucleophile, attacking an electrophilic iodine species (E+). This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com The result is the formation of a positively charged, delocalized carbocation intermediate known as an arenium ion or sigma-complex. wikipedia.org
Deprotonation : A weak base in the reaction mixture removes a proton from the sp3-hybridized carbon of the sigma-complex. wikipedia.org This fast step restores the aromaticity of the ring, yielding the iodinated tyrosine derivative. masterorganicchemistry.com
Quantum chemical computational studies have further elucidated this mechanism, suggesting that the phenolate (B1203915) form of the tyrosine ring plays a crucial role in the iodination by hypohalous acids like HOI. The reaction is believed to proceed from an initial π-complex to a cation σ-complex, which then yields the iodinated product upon deprotonation. rsc.org The formation of the σ-complex is generally considered the rate-limiting step in most halogenation reactions. rsc.org The hydroxyl group of tyrosine directs the substitution primarily to the ortho positions (relative to the hydroxyl group). researchgate.net
| Step | Description | Key Intermediate | Rate |
|---|---|---|---|
| 1. Electrophilic Attack | The aromatic ring (nucleophile) attacks the electrophilic iodine species. Aromaticity is temporarily disrupted. | Arenium ion (Sigma-complex) | Slow (Rate-determining) |
| 2. Deprotonation | A base removes a proton from the arenium ion, restoring the aromatic system. | - | Fast |
The carbon-iodine bond in this compound is a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions, such as the Suzuki, Sonogashira, and Heck reactions, involves a catalytic cycle with a palladium(0) species. nih.govwildlife-biodiversity.comnobelprize.org This cycle can be broadly divided into three fundamental steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodoaryl moiety. nih.govlibretexts.orgwikipedia.org This step forms a square planar Pd(II) intermediate. libretexts.orgwikipedia.org The reactivity of the aryl halide in this step generally follows the order I > Br > Cl. youtube.com
Transmetalation (for Suzuki and Sonogashira reactions) : In this step, an organic group is transferred from another organometallic reagent to the palladium(II) center. nobelprize.orglibretexts.orgwikipedia.org
In the Suzuki reaction , an organoboron compound (like a boronic acid) transfers its organic group to the palladium. This step is typically facilitated by a base. libretexts.orgwikipedia.orgorganic-chemistry.org
In the Sonogashira reaction , a copper acetylide, formed in situ from a terminal alkyne and a copper(I) co-catalyst, transfers the alkyne group to the palladium complex. wikipedia.orgyoutube.comlibretexts.org
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govlibretexts.orgwikipedia.orgnih.gov
In the Heck reaction , the mechanism differs slightly after the oxidative addition. Instead of transmetalation, the Pd(II) intermediate coordinates with an alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to form the substituted alkene product and regenerate the palladium catalyst. wikipedia.orgbyjus.comnih.gov
| Reaction | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Suzuki Coupling | Oxidative Addition | Transmetalation (from Organoboron) | Reductive Elimination |
| Sonogashira Coupling | Oxidative Addition | Transmetalation (from Copper Acetylide) | Reductive Elimination |
| Heck Reaction | Oxidative Addition | Alkene Insertion (Migratory Insertion) | β-Hydride Elimination |
Enzymatic Deiodination and Associated Mechanistic Insights
In biological systems, iodotyrosine residues can be deiodinated by specific enzymes. Understanding the mechanisms of these enzymes provides insight into iodide homeostasis and the metabolism of iodinated compounds.
Iodotyrosine deiodinase (IYD) is an enzyme that catalyzes the removal of iodide from mono- and diiodotyrosine. wikipedia.orgwikiwand.com This reductive dehalogenation is dependent on NADPH and utilizes flavin mononucleotide (FMN) as a cofactor. wikipedia.org The use of flavin in this reductive dehalogenation is a unique catalytic strategy. wikipedia.org The precise mechanism is still under investigation, but current evidence suggests that the reaction may proceed through a series of one-electron transfers rather than a single two-electron transfer. wikipedia.orgnih.gov Mechanistic data point towards sequential one-electron transfer steps from the reduced flavin to the substrate. nih.gov A proposed flavin semiquinone intermediate is thought to be stabilized by a hydrogen bond. nih.gov
Iodotyrosine deiodinases exhibit a high degree of specificity for halotyrosines over halophenols. nih.gov The enzyme forms a homodimer, with two active sites located at the dimer interface. wikipedia.org Substrate binding induces a significant conformational change in the enzyme. wikipedia.org A flexible "lid" region in the active site closes over the bound substrate, shielding it and the flavin cofactor from the solvent. nih.govresearchgate.net This induced-fit mechanism is crucial for catalysis. nih.gov The substrate's zwitterionic nature allows for polar contacts with both the protein and the isoalloxazine ring of the flavin cofactor. nih.gov High-affinity binding alone is not sufficient for efficient catalysis; the ability of the substrate to promote the proper ordering of the active site lid is also critical. nih.gov
Impact of Iodo-Substitution on Amino Acid Reactivity and Molecular Interactions
The introduction of an iodine atom at the 2-position of the tyrosine ring in this compound has a profound impact on the molecule's chemical reactivity and its potential for molecular interactions. The large, electronegative iodine atom alters the electronic and steric properties of the amino acid side chain. nih.gov
Studies on peptides containing 3-iodotyrosine have shown that iodination can lead to more rapid and complete enzymatic hydrolysis by matrix metalloproteinases (MMPs). nih.govnih.gov This enhanced cleavage is attributed to a combination of factors. The iodine atom can participate in halogen bonding, which can increase intramolecular interactions and induce a more defined structure within individual peptides. nih.govnih.gov At the same time, the bulky iodine atom can reduce intermolecular interactions by decreasing aromatic stacking between peptides. nih.gov This combination of increased intramolecular order and reduced intermolecular aggregation can make the iodinated peptides better-structured and more accessible substrates for enzymes. nih.gov
| Property | Effect of Iodination | Underlying Mechanism |
|---|---|---|
| Intramolecular Interactions | Increased | Halogen bonding and induced structure |
| Intermolecular Interactions | Decreased | Reduced aromatic stacking due to steric and electrostatic effects |
| Enzymatic Cleavage (by MMPs) | Increased rate and completeness | Improved substrate structure and accessibility |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective and Regioselective 2-Iodination Methods
The precise introduction of an iodine atom at the 2-position of the tyrosine ring is crucial for the utility of Fmoc-L-2-Iodotyrosine. While existing methods have proven effective, the development of more efficient, milder, and highly selective iodination techniques remains an active area of research. Future efforts are likely to focus on transition-metal-catalyzed reactions and enzymatic approaches to achieve superior control over stereochemistry and regiochemistry.
Recent advancements in iron(III)-catalyzed iodination of arenes using N-iodosuccinimide (NIS) have shown promise for high regioselectivity under mild conditions. acs.org The application of such methods to protected tyrosine derivatives could offer a more efficient route to 2-iodotyrosine (B1202720). Furthermore, hypervalent iodine reagents have emerged as powerful tools for the late-stage functionalization of peptides and proteins, suggesting their potential for the selective iodination of tyrosine residues. nih.govresearchgate.netrsc.org The development of chiral hypervalent iodine reagents could pave the way for enantioselective iodination processes. researchgate.net
Enzymatic halogenation, employing radical Fe(II)/α-ketoglutarate (Fe(II)/αKG)-dependent halogenases, presents an attractive green chemistry alternative for the synthesis of halogenated amino acids. escholarship.orgprinceton.edu Engineering the substrate specificity and regioselectivity of these enzymes could lead to highly efficient and stereoselective methods for producing 2-iodotyrosine. escholarship.org
| Method | Iodinating Agent | Key Features | Potential Advantages |
|---|---|---|---|
| Transition-Metal Catalysis | N-Iodosuccinimide (NIS) with Fe(III) catalyst | High regioselectivity, mild reaction conditions. acs.org | Improved efficiency and reduced byproducts. |
| Hypervalent Iodine Reagents | Ethynylbenziodoxolones (EBX) | High functional group tolerance, applicable to late-stage functionalization. nih.govresearchgate.net | Enables direct modification of peptides and proteins. |
| Enzymatic Halogenation | Radical Fe(II)/αKG-dependent halogenases | High stereoselectivity and regioselectivity. escholarship.orgprinceton.edu | Environmentally friendly and highly specific. |
| Liquid Membrane System | KI + I2 with crown ether | Controlled, selective iodination. researchgate.net | Potential for high-yield production of monoiodotyrosine. researchgate.net |
Expanding the Scope of this compound in Combinatorial Chemistry and Peptide Library Synthesis
Combinatorial chemistry, particularly the synthesis of peptide libraries, is a powerful tool for drug discovery and the identification of novel bioactive peptides. americanpeptidesociety.orgunt.edunih.govcrsubscription.com The incorporation of this compound into combinatorial libraries can significantly expand the chemical diversity and functional potential of these libraries. The iodine atom can serve as a versatile synthetic handle for post-synthesis modifications, allowing for the generation of a vast array of peptide derivatives from a single library.
The split-mix synthesis approach, a cornerstone of combinatorial library generation, can be readily adapted to include this compound. americanpeptidesociety.org This would enable the creation of libraries where the iodinated residue is systematically placed at different positions within the peptide sequence. Subsequent derivatization of the iodine atom, for instance, through Suzuki-Miyaura cross-coupling reactions, can introduce a wide range of aryl or heteroaryl groups, thereby generating immense structural diversity. researchgate.net This approach facilitates the rapid screening of peptides with tailored properties for applications in areas such as receptor binding, enzyme inhibition, and antimicrobial activity. americanpeptidesociety.org
| Library Type | Synthesis Strategy | Post-Synthesis Modification | Potential Applications |
|---|---|---|---|
| Positional Scanning Library | Split-mix synthesis with this compound at a fixed position. | Suzuki-Miyaura cross-coupling with a diverse set of boronic acids. researchgate.net | Identification of key residues for bioactivity. |
| Random Peptide Library | Incorporation of this compound as part of the amino acid mixture at each coupling step. | Sonogashira coupling with terminal alkynes. | Discovery of novel peptide ligands and inhibitors. |
| Peptidomimetic Library | Solid-phase synthesis of non-natural peptide backbones containing this compound. | Heck coupling with alkenes. | Development of enzyme-resistant therapeutic peptides. |
Advanced Applications in Bioorthogonal Chemistry and Precision Biomolecule Modification
Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgdntb.gov.uasemanticscholar.orgnih.govwebsite-files.comnih.govpcbiochemres.comnih.govresearchgate.net this compound is an excellent candidate for bioorthogonal applications due to the unique reactivity of the carbon-iodine bond, which is absent in biological systems. The iodine atom can serve as a versatile handle for a variety of bioorthogonal ligations, enabling the precise modification of peptides and proteins in complex biological environments.
One of the most promising applications is in the development of novel bioconjugation strategies. For example, the iodine atom can participate in palladium-catalyzed cross-coupling reactions, allowing for the site-specific attachment of fluorescent probes, imaging agents, or therapeutic payloads to biomolecules. researchgate.net Furthermore, the development of new bioorthogonal reactions that specifically target the iodotyrosine residue will open up new avenues for studying protein function and engineering novel protein-based therapeutics. The strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation are examples of fast and selective bioorthogonal reactions that could potentially be adapted for use with iodotyrosine derivatives. wikipedia.orgnih.govnih.gov
| Bioorthogonal Reaction | Reactant Partner for Iodotyrosine | Key Features | Application in Biomolecule Modification |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Boronic acids/esters | Forms a stable carbon-carbon bond. researchgate.net | Site-specific labeling with probes and drugs. |
| Sonogashira Coupling | Terminal alkynes | Introduces an alkyne moiety for further functionalization. | Click chemistry applications for bioconjugation. |
| Heck Coupling | Alkenes | Forms a carbon-carbon double bond. | Synthesis of constrained peptides and peptidomimetics. |
| Stille Coupling | Organostannanes | Versatile for forming carbon-carbon bonds. | Introduction of complex organic moieties. |
Computational Chemistry and In Silico Design for this compound Derivatives
Computational chemistry and in silico design are becoming increasingly integral to the development of novel peptides and proteins with tailored properties. nih.gov These approaches can be used to predict the structural and electronic effects of incorporating this compound into a peptide sequence, thereby guiding the design of new biomolecules with enhanced stability, affinity, and selectivity.
| Computational Method | Property Investigated | Application in Design |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Peptide conformation and dynamics. cnr.it | Predicting the impact on secondary and tertiary structure. |
| Quantum Mechanical (QM) Calculations | Electronic properties, halogen bonding potential. nih.gov | Designing peptides with specific intermolecular interactions. |
| Virtual Screening | Binding affinity to target proteins. | Identifying lead compounds from large virtual libraries. |
| Homology Modeling | Predicting the structure of modified proteins. | Guiding site-directed mutagenesis with 2-iodotyrosine. |
Synergistic Integration with Chemoenzymatic Synthesis for Complex Biomolecules
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to enable the efficient and selective synthesis of complex biomolecules. nih.govnih.gov The integration of this compound into chemoenzymatic workflows offers exciting possibilities for the construction of novel peptides and proteins with precisely controlled modifications.
Enzymes can be used for the stereoselective modification of the peptide backbone or side chains, while the chemical synthesis of the peptide using this compound provides a versatile platform for introducing the iodinated residue at specific sites. For example, a peptide containing 2-iodotyrosine could be synthesized chemically and then subjected to enzymatic glycosylation or phosphorylation to generate a complex glycopeptide or phosphopeptide. This synergistic approach allows for the creation of biomolecules that would be difficult to access through purely chemical or biological methods. The use of halogenases in the synthesis of the initial building block also represents a key chemoenzymatic strategy. nih.gov
| Enzymatic Step | Chemical Step | Resulting Biomolecule | Potential Advantages |
|---|---|---|---|
| Enzymatic Halogenation | Solid-phase peptide synthesis with this compound. nih.govnih.govuci.edupeptide.com | Peptide with stereospecifically introduced 2-iodotyrosine. | High stereoselectivity and regioselectivity in iodination. princeton.edu |
| Protease-catalyzed Ligation | Chemical synthesis of peptide fragments containing this compound. | Large, modified protein. | Efficient assembly of large biomolecules. |
| Kinase-mediated Phosphorylation | Solid-phase synthesis of an iodotyrosine-containing peptide. | Phosphorylated and iodinated peptide. | Dual-functionalized probes for studying signaling pathways. |
| Glycosyltransferase-catalyzed Glycosylation | Chemical synthesis of a peptide with this compound. | Glycopeptide with a site-specific iodine label. | Probes for studying carbohydrate-protein interactions. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-L-2-Iodotyrosine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to L-2-iodotyrosine under anhydrous conditions. Key steps include:
Protection : Use Fmoc-Cl (Fmoc chloride) in a basic environment (e.g., DIPEA) to protect the amino group of L-2-iodotyrosine .
Purification : Employ reverse-phase HPLC with a C18 column, monitoring UV absorbance at 265 nm (characteristic of Fmoc groups) .
Validation : Confirm purity via LC-MS and NMR spectroscopy. Ensure absence of unreacted starting material or deprotected tyrosine derivatives .
Q. How should this compound be stored to maintain stability during peptide synthesis workflows?
- Methodological Answer : Store lyophilized powder at +4°C in a desiccator to prevent moisture absorption and Fmoc group cleavage. For short-term use (1–2 weeks), dissolve in anhydrous DMF or DMSO and store at -20°C to avoid diketopiperazine formation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC : Assess purity using a gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Mass Spectrometry (MS) : Confirm molecular weight (M.W. 529.32 g/mol) via ESI-MS or MALDI-TOF .
- NMR : Verify regioselective iodination (2-position of tyrosine) using H and C NMR, focusing on aromatic proton shifts .
Advanced Research Questions
Q. How can researchers optimize this compound incorporation into solid-phase peptide synthesis (SPPS) to minimize side reactions?
- Methodological Answer :
- Coupling Conditions : Use HBTU/HOBt activation in DMF with extended coupling times (1–2 hours) to overcome steric hindrance from the bulky iodine substituent .
- Deprotection : Limit piperidine exposure (20% in DMF, 2 × 5 min) to prevent β-elimination of iodine. Monitor via Kaiser test for incomplete deprotection .
- Side Reaction Mitigation : Add 0.1 M sodium thiosulfate to scavenge iodine during cleavage, reducing potential oxidative damage .
Q. What experimental strategies address contradictions in reported solubility or reactivity of this compound across studies?
- Methodological Answer :
- Solubility Testing : Systematically test solvents (e.g., DMF, DCM, THF) under inert atmospheres to identify optimal conditions. Note that iodine’s electronegativity reduces solubility in polar aprotic solvents compared to non-iodinated analogs .
- Reactivity Profiling : Compare coupling efficiencies with/without microwave-assisted SPPS. Publish raw kinetic data (e.g., reaction progress curves) to clarify discrepancies .
Q. How does the 2-iodo substitution on tyrosine impact peptide conformational studies, and how can this be validated?
- Methodological Answer :
- Structural Analysis : Use circular dichroism (CD) and X-ray crystallography to compare iodinated vs. non-iodinated peptides. The iodine atom may induce steric constraints, altering α-helix or β-sheet propensity .
- Computational Modeling : Perform MD simulations (e.g., AMBER force field) to predict van der Waals interactions between iodine and adjacent residues. Validate with experimental data .
Q. What are the best practices for troubleshooting low yields in this compound-mediated peptide labeling applications?
- Methodological Answer :
- Diagnostic Steps :
Verify iodine stability via I radiolabeling (if applicable) to track degradation.
Use MALDI-TOF to detect truncation products from premature Fmoc cleavage .
- Process Adjustments : Incorporate orthogonal protecting groups (e.g., Alloc for side chains) to reduce side reactions during prolonged synthesis .
Data Interpretation & Research Design
Q. How should researchers design controls to isolate the effects of this compound in complex biochemical assays?
- Methodological Answer :
- Negative Controls : Use non-iodinated Fmoc-L-Tyrosine to distinguish iodine-specific effects (e.g., binding affinity, fluorescence quenching) .
- Positive Controls : Include peptides with known iodinated residues (e.g., thyroglobulin fragments) to benchmark analytical results .
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound-modified peptides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
